rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo
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Overview
Description
rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo: is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo typically involves the following steps:
Starting Material: The synthesis begins with a suitable diene, such as cyclopentadiene.
Diels-Alder Reaction: The diene undergoes a Diels-Alder reaction with an appropriate dienophile, such as maleic anhydride, to form a bicyclic intermediate.
Epoxidation: The intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to introduce the oxirane ring.
Reduction: Finally, the epoxide is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and epoxidation steps, as well as efficient purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted alcohols or ethers.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane: Lacks the oxirane ring but has a similar bicyclic structure.
7-Oxabicyclo[2.2.1]heptane: Similar structure but without the methanol group.
Uniqueness:
- The presence of both the oxirane ring and the methanol group in rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo makes it unique compared to other bicyclic compounds. This combination of functional groups allows for a wide range of chemical reactions and potential applications.
Properties
Molecular Formula |
C7H10O2 |
---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol |
InChI |
InChI=1S/C7H10O2/c8-4-5-3-6-1-2-7(5)9-6/h1-2,5-8H,3-4H2/t5-,6-,7+/m0/s1 |
InChI Key |
FUCCKJSLKAHDNQ-LYFYHCNISA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]([C@@H]1CO)O2 |
Canonical SMILES |
C1C2C=CC(C1CO)O2 |
Origin of Product |
United States |
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